2-(4-Ethylphenoxy)butanoic acid
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Overview
Description
2-(4-Ethylphenoxy)butanoic acid is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is characterized by its phenoxy group attached to a butanoic acid chain, with an ethyl group substitution on the phenyl ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylphenoxy)butanoic acid typically involves the reaction of 4-ethylphenol with butanoic acid derivatives under specific conditions. One common method is the esterification of 4-ethylphenol with butanoic acid, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for precise control over reaction parameters, leading to consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylphenoxy)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-ethylphenoxybutanoic acid derivatives, while reduction can produce 4-ethylphenoxybutanol .
Scientific Research Applications
2-(4-Ethylphenoxy)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound is utilized in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Ethylphenoxy)butanoic acid involves its interaction with specific molecular targets. The phenoxy group allows it to bind to proteins and enzymes, potentially inhibiting their activity . This interaction can affect various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
4-(4-Ethylphenoxy)butanoic acid: Similar in structure but with different substitution patterns.
2-(4-Methylphenoxy)butanoic acid: Contains a methyl group instead of an ethyl group on the phenyl ring.
2-(4-Propylphenoxy)butanoic acid: Features a propyl group on the phenyl ring.
Uniqueness
2-(4-Ethylphenoxy)butanoic acid is unique due to its specific ethyl substitution, which can influence its reactivity and interaction with biological targets. This uniqueness makes it valuable in research applications where precise molecular interactions are crucial .
Properties
IUPAC Name |
2-(4-ethylphenoxy)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-3-9-5-7-10(8-6-9)15-11(4-2)12(13)14/h5-8,11H,3-4H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJPCPDJWKSSPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(CC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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